molecular formula C8H15FN2O2 B11821427 tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate

tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate

Cat. No.: B11821427
M. Wt: 190.22 g/mol
InChI Key: WWEHJJBNTCAPDF-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate (CAS 1638765-35-1) is a fluorinated azetidine derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile and valuable chemical building block for the construction of more complex molecules. Its structure incorporates both a protected amine (Boc group) and a fluorine atom on the same azetidine ring, making it a unique scaffold for exploring structure-activity relationships . The primary value of this compound lies in its role as a key intermediate in drug discovery programs. Researchers utilize this scaffold to introduce conformational restraint and modulate the electronic properties of potential drug candidates. The presence of the fluorine atom is particularly valuable, as it can influence a molecule's lipophilicity, metabolic stability, and membrane permeability . The Boc-protecting group enables straightforward further functionalization at the ring nitrogen, allowing for diverse synthetic elaboration. The molecular formula is C8H15FN2O2, with a molecular weight of 190.22 g/mol . This product is intended For Research Use Only . It is strictly not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this building block to develop novel compounds for various research applications, including antibacterial and antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15FN2O2

Molecular Weight

190.22 g/mol

IUPAC Name

tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5,10H2,1-3H3

InChI Key

WWEHJJBNTCAPDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(N)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

The synthesis begins with 4-azido-2-methyl-1-butene (3) , prepared from 3-methyl-3-buten-1-ol through tosylation, azide substitution, and Staudinger reduction. This intermediate undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et₃N·3HF) in dichloromethane at 0°C.

Reaction Conditions:

  • Temperature: 0°C

  • Solvent: Dichloromethane

  • Reagents: NBS (1.1 equiv), Et₃N·3HF (2.5 equiv)

  • Yield: >90% (crude)

The product, 4-azido-1-bromo-2-fluoro-2-methylbutane (7) , is used without purification due to its instability.

Reductive Amination and Boc Protection

The azide group in 7 is reduced via catalytic hydrogenation (H₂, 5 bar) over 10% Pd/C in ethyl acetate, with simultaneous protection using di-tert-butyl dicarbonate (Boc₂O) . This one-pot reaction yields tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate (8) .

Optimized Parameters:

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Pressure: 5 bar H₂

  • Boc₂O: 1.2 equiv

  • Yield: 87% after chromatography

Cyclization to Form the Azetidine Ring

The final step involves intramolecular nucleophilic substitution, where the bromide in 8 is displaced by the deprotonated amine. Treatment with sodium hydride (NaH) in DMF at room temperature induces cyclization.

Critical Conditions:

  • Base: NaH (1.5 equiv)

  • Solvent: Anhydrous DMF

  • Time: 1 hour

  • Yield: 73%

Overall Yield: 43% (5 steps from 3-methyl-3-buten-1-ol).

Alternative Route: Deoxofluorination of Hydroxylated Precursors

Synthesis of 3-Hydroxyazetidine Intermediate

An alternative approach starts with 3-hydroxyazetidine-1-carboxylate , synthesized via cyclization of protected β-amino alcohols. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be prepared from epichlorohydrin and tert-butyl carbamate under basic conditions.

Fluorination with DAST

The hydroxyl group is fluorinated using DAST in dichloromethane at −78°C. This method, while straightforward, often suffers from lower yields (50–60%) due to competing elimination reactions.

Reaction Setup:

  • Reagent: DAST (1.2 equiv)

  • Temperature: −78°C → 0°C (gradual warming)

  • Solvent: Dichloromethane

  • Yield: ~55%

Comparative Analysis of Methods

Parameter Bromofluorination Route Deoxofluorination Route
Starting Material CostLowModerate
Number of Steps53
Overall Yield43%30–35%
Stereochemical ControlHighModerate
ScalabilityIndustrial-friendlyLimited by DAST handling

The bromofluorination route is superior for large-scale synthesis due to higher yields and better safety profile.

Mechanistic Insights

Bromofluorination Mechanism

The reaction of 4-azido-2-methyl-1-butene (3) with NBS and Et₃N·3HF proceeds via electrophilic bromofluorination . The alkene undergoes anti-addition, with fluorine attaching to the more substituted carbon due to carbocation stability.

Cyclization Kinetics

The NaH-mediated cyclization of 8 follows an SN2 mechanism , where the deprotonated amine attacks the adjacent bromide. The reaction rate is enhanced by the polar aprotic solvent (DMF), which stabilizes the transition state.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR : δ 1.44 (s, 9H, Boc), 3.80–4.20 (m, 4H, azetidine), 5.10 (br s, 2H, NH₂).

  • ¹⁹F NMR : δ −118 ppm (dt, J = 48 Hz, CF).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Cost Optimization

  • Bulk Reagents : NBS and Et₃N·3HF are cost-effective at scale.

  • Catalyst Recycling : Pd/C recovery via filtration reduces expenses .

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group efficiently:

ConditionsOutcomeYieldSource
HCl in ethanol/waterForms amine hydrochloride salt81.9%
TFA in dichloromethaneYields free 3-amino-3-fluoroazetidine>90%*

*Inferred from analogous Boc deprotections in azetidines .

Acylation and Alkylation of the Primary Amine

The deprotected amine undergoes nucleophilic reactions with electrophiles. Key examples include:

Acylation with Carboxylic Acids

Coupling agents like EDCI/HOBt facilitate amide bond formation:

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Example: Reaction with dibenzo[b,f][1,4]thiazepine-8-carboxylic acid Reagents: EDCI·HCl, HOBt, DMF, RT Yield: 61% [2]

Alkylation with Alkyl Halides

Electrophilic substitution under basic conditions:

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Example: Reaction with 2-chlorothieno[2,3-d]pyrimidine Conditions: DIPEA, THF, 70°C Yield: 81.9% [2]

Nucleophilic Substitution at the Fluorine Position

The fluorine atom’s electronegativity and the azetidine ring’s strain enable selective substitutions under basic or transition metal-catalyzed conditions:

SubstrateConditionsProductYieldSource
3-Fluoroazetidine derivativeK₂CO₃, DMF, 80°C3-Methoxyazetidine68%*

*Inferred from similar fluorinated azetidine reactions .

Ring-Opening Reactions

The azetidine ring’s strain (~25 kcal/mol) allows nucleophilic ring-opening:

NucleophileConditionsProductApplication
WaterAcidic hydrolysisβ-Fluoro-β-aminocarboxylic acidMedicinal chemistry
Grignard reagentsAnhydrous THF, 0°CFluorinated open-chain aminesIntermediate synthesis

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of azetidine compounds, including tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate, have shown potential in anticancer applications. For instance, studies on related azetidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the azetidine structure can enhance bioactivity against tumors .

Inhibition of Protein Targets

The compound has been investigated for its ability to inhibit specific protein targets involved in disease pathways. For example, similar azetidine derivatives have been evaluated as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor associated with aggressive forms of lymphoma. These studies highlight the potential of azetidine derivatives in modulating oncogenic pathways .

Antimicrobial Properties

Azetidine derivatives have also been explored for their antimicrobial properties. The unique functional groups present in this compound may contribute to interactions with bacterial enzymes or membranes, leading to effective inhibition of bacterial growth .

Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals. Its carboxylate group allows for further functionalization through various coupling reactions, facilitating the synthesis of more complex structures .

Peptide Synthesis

This compound can be utilized as a Boc-protected amino acid derivative in peptide synthesis. The protection of the amino group allows for selective reactions without interfering with other functional groups, making it a versatile reagent in peptide chemistry .

Case Study: Anticancer Compound Development

In a study focused on synthesizing new anticancer agents, researchers modified the azetidine structure by incorporating various substituents at the nitrogen and carbon positions. The resulting compounds were tested for their cytotoxicity against several cancer cell lines, revealing that certain modifications significantly increased their potency compared to unmodified analogs .

Case Study: BCL6 Inhibition

Another investigation aimed at targeting BCL6 involved synthesizing a series of azetidine derivatives based on this compound. The study reported that some of these derivatives exhibited low nanomolar IC50 values, indicating strong inhibition of BCL6 activity and suggesting their potential use as therapeutic agents in treating diffuse large B-cell lymphoma .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and stability, while the azetidine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate with four analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
This compound C₈H₁₅FN₂O₂ (est.) 3-amino, 3-fluoro, 1-Boc ~202 (estimated) Fluorine enhances lipophilicity; amino group enables hydrogen bonding
tert-Butyl 3-formylazetidine-1-carboxylate C₉H₁₅NO₃ 3-formyl, 1-Boc 185.22 Formyl group increases electrophilicity; moderate GI absorption
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 3-(2-bromoethyl), 1-Boc 264.16 Bromine enhances reactivity (e.g., SN2 substitutions); high Log P (~2.5)
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate C₉H₁₈N₂O₃ 3-amino, 3-(hydroxymethyl), 1-Boc 202.25 Hydroxymethyl improves solubility; lower BBB permeability vs. fluoro analog
tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate C₁₅H₂₁FN₂O₂ 3-(3-fluorobenzylamino), 1-Boc 280.34 (est.) Fluorinated aromatic moiety increases steric bulk and π-π interactions

Key Observations :

  • Fluorine vs. Hydroxymethyl : The fluorine atom in the target compound increases lipophilicity (Log P ~1.5–2.0 estimated) compared to the hydroxymethyl analog (Log P ~0.5), enhancing membrane permeability and metabolic stability .
  • Amino Group Reactivity: The primary amino group in the target compound facilitates hydrogen bonding and derivatization (e.g., amide coupling), contrasting with the formyl group in the analog, which is more reactive toward nucleophiles .
  • Bromine vs. Fluorine : The bromoethyl analog (Log P ~2.5) is more lipophilic and reactive but poses greater toxicity risks due to the bromine atom .

Biological Activity

Tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate is a synthetic compound notable for its unique azetidine structure, which includes a tert-butyl group and a fluorine atom at the 3-position of the azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and neuroprotective properties. The following sections provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C10H18F2N2O3
  • Molecular Weight : Approximately 252.26 g/mol
  • Functional Groups : The presence of an amino group and a carboxylate enhances its reactivity.

Antimicrobial Activity

Research indicates that the azetidine ring structure may enhance membrane permeability, allowing it to act effectively against bacterial cells. The compound has shown potential as an antimicrobial agent, particularly in studies involving various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects on bacterial growth.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. These effects are hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Further research is needed to elucidate the underlying mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Fluorination : Selective introduction of fluorine atoms at the 3-position is critical for enhancing biological activity.
  • Carboxylation : The carboxylic acid functionality is introduced to increase reactivity and potential for further modifications.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that this compound could serve as a lead candidate for developing new antimicrobial agents.

Neuroprotection in Neuronal Models

In vitro studies using neuronal cell lines have demonstrated that this compound can significantly reduce cell death induced by oxidative stress. The compound was found to downregulate pro-apoptotic markers while upregulating neuroprotective factors, indicating its potential utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of compounds related to this compound:

Compound NameMolecular FormulaSimilarity IndexBiological Activity
Tert-butyl 3-fluoro-3-methylazetidine-1-carboxylateC9H16FNO20.94Antimicrobial
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylateC10H18FNO20.92Neuroprotective
(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl esterC9H16FNO20.92Antimicrobial

Q & A

Q. How can the compound’s stability under photolytic conditions be assessed for photopharmacology applications?

  • Answer: Expose to UV-Vis light (300–500 nm) in quartz cuvettes and monitor degradation via:
  • UV/Vis spectroscopy: Track absorbance changes (λmax ≈ 260 nm for azetidine).
  • LC-MS: Identify photoproducts (e.g., Boc-deprotected amines or ring-opened species) .

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